Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate
Overview
Description
Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate is an organophosphate compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a vinyl phosphate group and two chlorine atoms, making it a versatile reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate typically involves the reaction of diethyl phosphite with 2,2-dichlorovinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into less oxidized phosphorus compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diethyl phosphate derivatives, while substitution reactions can produce a range of organophosphate compounds .
Scientific Research Applications
Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphate groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system . This mechanism is similar to other organophosphates, making it effective as an insecticide .
Comparison with Similar Compounds
Similar Compounds
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Another organophosphate with similar insecticidal properties.
Diethyl vinylphosphonate: A related compound used in organic synthesis.
Diethoxyphosphinyl isocyanate: Used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its dual chlorine atoms and vinyl phosphate group make it particularly versatile in synthetic chemistry and effective in biological applications .
Properties
IUPAC Name |
(2,2-dichloro-1-diethoxyphosphorylethenyl) diethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl2O7P2/c1-5-15-20(13,16-6-2)10(9(11)12)19-21(14,17-7-3)18-8-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRMWJFUWMTLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C(Cl)Cl)OP(=O)(OCC)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2O7P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172883 | |
Record name | Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19285-67-7 | |
Record name | Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019285677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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